Odevixibat in Progressive Familial Intrahepatic Cholestasis Type 2: A Technical Guide to its Mechanism of Action
Odevixibat in Progressive Familial Intrahepatic Cholestasis Type 2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Progressive Familial Intrahepatic Cholestasis Type 2 (PFIC2) is a rare, autosomal recessive liver disorder caused by mutations in the ABCB11 gene, leading to deficient or absent bile salt export pump (BSEP) function. This results in impaired bile acid secretion, intrahepatic cholestasis, and progressive liver disease. Odevixibat (Bylvay®) is a potent, orally available, and minimally absorbed selective inhibitor of the ileal bile acid transporter (IBAT). This technical guide provides an in-depth overview of the mechanism of action of Odevixibat in the context of PFIC2, supported by quantitative data from clinical trials and a detailed look at experimental methodologies.
Introduction to PFIC Type 2 and the Role of Bile Acid Homeostasis
PFIC2 is characterized by the accumulation of bile acids within hepatocytes, leading to severe pruritus, jaundice, hepatomegaly, and progressive liver fibrosis, often culminating in end-stage liver disease in childhood.[1][2] The pathophysiology of PFIC2 is directly linked to the disruption of enterohepatic circulation of bile acids.[2] The BSEP protein is exclusively expressed on the canalicular membrane of hepatocytes and is responsible for the ATP-dependent transport of bile acids into the bile canaliculus.[3] In PFIC2, mutations in the ABCB11 gene lead to a dysfunctional BSEP, causing a buildup of cytotoxic bile acids in the liver.[3][4]
Odevixibat: A Targeted Approach to Interrupting Enterohepatic Circulation
Odevixibat is a small molecule inhibitor designed to act locally in the terminal ileum, where it reversibly inhibits the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[5][6] The IBAT is the primary mechanism for the reabsorption of conjugated bile acids from the small intestine back into the portal circulation.[7] By blocking IBAT, Odevixibat effectively interrupts the enterohepatic circulation of bile acids, leading to their increased excretion in feces.[2][8] This reduction in the overall bile acid pool is hypothesized to alleviate the cholestatic burden on the liver and reduce the systemic effects of bile acid accumulation, such as pruritus.[5][8]
Signaling Pathway and Mechanism of Action
The mechanism of action of Odevixibat is a targeted intervention in the enterohepatic circulation of bile acids. The following diagram illustrates this pathway.
Caption: Odevixibat's inhibition of the ileal bile acid transporter (IBAT).
Quantitative Data from Clinical Trials
The efficacy of Odevixibat in PFIC has been evaluated in the pivotal PEDFIC 1 and its open-label extension, PEDFIC 2, clinical trials.[9][10] These studies have provided significant quantitative data on the impact of Odevixibat on key clinical and biochemical markers in patients with PFIC, including type 2.
PEDFIC 1: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study
The PEDFIC 1 trial enrolled 62 pediatric patients with PFIC type 1 or 2.[11][12] Patients were randomized to receive placebo, Odevixibat 40 µg/kg/day, or Odevixibat 120 µg/kg/day for 24 weeks.[12]
Table 1: Key Efficacy Endpoints in the PEDFIC 1 Trial [9][12]
| Endpoint | Placebo (n=20) | Odevixibat (40 & 120 µg/kg/day combined, n=42) | p-value |
| Proportion of Positive Pruritus Assessments | 28.7% | 53.5% | 0.004 |
| Serum Bile Acid (sBA) Response | 0% | 33.3% | 0.003 |
| Mean Change in sBA (µmol/L) | +13.1 | -114.3 | 0.002 |
Pruritus assessments were based on caregiver-reported scratching scores. sBA response was defined as a ≥70% reduction from baseline or a level of ≤70 µmol/L.
PEDFIC 2: An Open-Label Extension Study
Patients who completed PEDFIC 1 were eligible to enroll in the PEDFIC 2 open-label extension study, where all patients received Odevixibat 120 µg/kg/day.[10][13] This study provided long-term efficacy and safety data.
Table 2: Long-Term Efficacy of Odevixibat in PEDFIC 1 & 2 Pooled Analysis [10]
| Parameter | Baseline (Mean) | Change from Baseline at Weeks 70-72 (Mean) |
| Serum Bile Acid (µmol/L) | 241 | -108 |
| PRUCISION Score (Pruritus) | 2.9 | -1.4 |
Data represents a pooled analysis of patients from PEDFIC 1 and 2.
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical evaluation of Odevixibat is crucial for researchers. The following sections outline the key experimental protocols based on available information from the PEDFIC trial program.
Clinical Trial Design: PEDFIC 1
The PEDFIC 1 trial (NCT03566238) was a multicenter, randomized, double-blind, placebo-controlled study.[1][14]
Inclusion Criteria:
-
Age 6 months to 18 years.[6]
-
Genetically confirmed PFIC type 1 or 2.[1]
-
Elevated serum bile acids (>100 µmol/L).[15]
-
History of significant pruritus.[1]
Treatment Arms:
Primary Endpoints:
-
Change in pruritus, assessed by the PRUCISION™ Observer-Reported Outcome (ObsRO) scale, a 5-point scale (0-4) recorded twice daily by a caregiver.[16]
-
Serum bile acid (sBA) response.[11]
The following diagram illustrates the workflow of the PEDFIC 1 trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Practical Considerations for Odevixibat Treatment in Patients with Progressive Familial Intrahepatic Cholestasis: A Single-Center Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bspghan.org.uk [bspghan.org.uk]
- 5. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Food and Drug Administration Approval Summary: Odevixibat (Bylvay) for the Treatment of Pruritus With Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. naspghan.org [naspghan.org]
- 9. Explore Bylvay® (odevixibat) clinical trials in PFIC – For HCPs [bylvay.com]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 12. Odevixibat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. join.hcplive.com [join.hcplive.com]
- 14. biospace.com [biospace.com]
- 15. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 16. PEDFIC Trial Program | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
